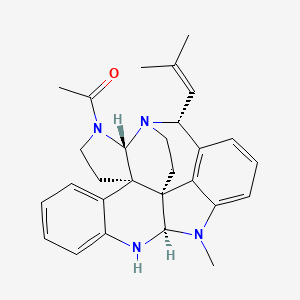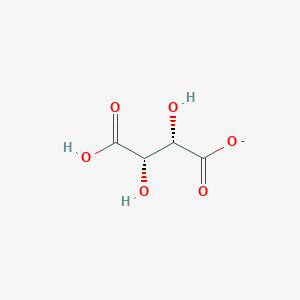![molecular formula C16H19F3N6O B1263849 2-[[4-(1-Pyrrolidinyl)-6-[2-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1263849.png)
2-[[4-(1-Pyrrolidinyl)-6-[2-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl]amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-(1-pyrrolidinyl)-6-[2-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl]amino]ethanol is a member of (trifluoromethyl)benzenes.
Scientific Research Applications
Crystal Structure Analysis : The study of molecular and crystal structures of related compounds, such as 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, which crystallized from ethanol, reveals insights into their symmetry, unit cell dimensions, and molecular conformation. These analyses are crucial for understanding the physical and chemical properties of these compounds (Dolzhenko et al., 2011).
Cyclotrimerization and Rearrangement Reactions : Research on the cyclotrimerization of aliphatic nitriles in the presence of alcohols, including ethanol, and the subsequent rearrangement to form triazines, provides valuable information on chemical reactions and synthesis pathways relevant to similar triazine compounds (Yanagiya et al., 1973).
Synthesis of Amino and Alkylamino-Triazines : A novel synthetic route for the production of 2-amino and 2-alkylamino-1,3,5-triazines, which involves oxidative (alkyl)amination in ammonia-ethanol, highlights the potential for synthesizing similar compounds for various applications, such as in pharmaceuticals or material science (Gulevskaya et al., 2007).
Complexation with Metal Ions : Studies on the reaction of similar compounds with metal ions, like the complexation of 2-[(2-aminoethyl)amino]ethanol with copper(II) and cadmium(II), demonstrate their potential use in creating novel metal-organic frameworks or catalysts (Mardani et al., 2019).
Antibacterial and Antifungal Studies : The synthesis of new derivatives and their evaluation for antibacterial and antifungal activities highlight the potential pharmaceutical applications of such compounds in developing new therapeutics (Patel et al., 2007).
properties
Product Name |
2-[[4-(1-Pyrrolidinyl)-6-[2-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl]amino]ethanol |
|---|---|
Molecular Formula |
C16H19F3N6O |
Molecular Weight |
368.36 g/mol |
IUPAC Name |
2-[[4-pyrrolidin-1-yl-6-[2-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C16H19F3N6O/c17-16(18,19)11-5-1-2-6-12(11)21-14-22-13(20-7-10-26)23-15(24-14)25-8-3-4-9-25/h1-2,5-6,26H,3-4,7-10H2,(H2,20,21,22,23,24) |
InChI Key |
XJNYPHZFAAXNHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC=C3C(F)(F)F)NCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B1263766.png)
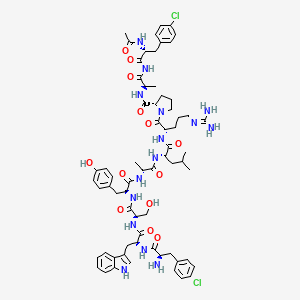

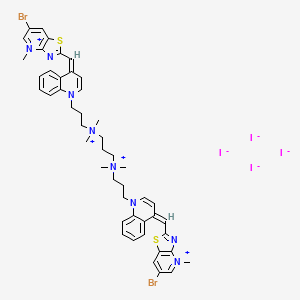

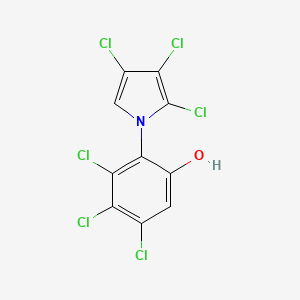
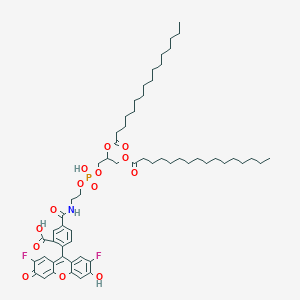
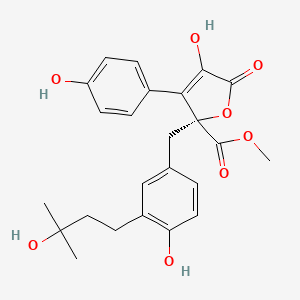
![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B1263781.png)
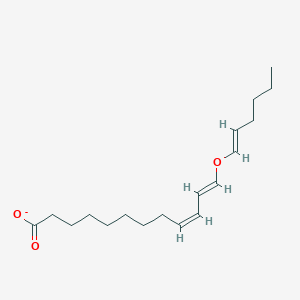
![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1263785.png)

